1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)toluene using bromine in the presence of a catalyst such as iron bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods allow for efficient and consistent production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-(trifluoromethyl)toluene.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
3-(Bromomethyl)benzotrifluoride: Contains a trifluoromethyl group but differs in the position of the bromomethyl group.
Uniqueness: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZDDPRUZNPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624791 | |
Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954123-46-7 | |
Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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